1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione

Molecular docking Conformational analysis Scaffold saturation

Procure this fully saturated octahydropyrrolo[3,4-c]pyrazole-4,6-dione to probe the SAR contribution of the octahydro core with a defined N1-benzyl/N5-methyl/C3-phenyl triplet. Distinct from partially unsaturated or hetero-substituted analogs in conformational preference and logP/PSA profile. Used in class-level docking studies against kinase targets (e.g., 4N9S) and P-CAB scaffold validation. Zero HBD, moderate MW (321.38 Da) places it in favorable CNS MPO space. ≥95% purity; ideal for screening deck diversification without pre-assay purification.

Molecular Formula C19H19N3O2
Molecular Weight 321.38
CAS No. 1005062-09-8
Cat. No. B2535127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione
CAS1005062-09-8
Molecular FormulaC19H19N3O2
Molecular Weight321.38
Structural Identifiers
SMILESCN1C(=O)C2C(NN(C2C1=O)CC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C19H19N3O2/c1-21-18(23)15-16(14-10-6-3-7-11-14)20-22(17(15)19(21)24)12-13-8-4-2-5-9-13/h2-11,15-17,20H,12H2,1H3
InChIKeyOMWIXGLNODRCFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione (CAS 1005062-09-8): Core Identity and Scaffold Context for Procurement Decisions


1-Benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione (CAS 1005062-09-8) is a fully saturated, fused [5,5]-bicyclic heterocycle belonging to the pyrrolo[3,4-c]pyrazole-4,6-dione class, with molecular formula C19H19N3O2 and molecular weight 321.38 g/mol [1]. The scaffold comprises a pyrazole ring fused to a pyrrolidine-2,5-dione (succinimide) moiety, with the octahydro descriptor indicating complete saturation of the pyrrole ring, distinguishing it from dihydro- or aromatic congeners. This compound is offered as a research chemical with a typical purity specification of ≥95% [2]. The pyrrolo[3,4-c]pyrazole-4,6-dione scaffold has attracted attention in medicinal chemistry for its conformational rigidity and dual electron-rich/electron-deficient character, enabling interactions with diverse biological targets [3].

Why Generic Substitution Fails for 1-Benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione in SAR-Driven Programs


Substituting 1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione with a generic pyrrolo[3,4-c]pyrazole-4,6-dione analog introduces three quantifiable risks: (i) the fully saturated octahydro core confers distinct conformational preferences versus partially unsaturated dihydro analogs, altering the vector of substituent presentation and potentially target engagement geometry [1]; (ii) the specific N1-benzyl, N5-methyl, and C3-phenyl substitution pattern determines both steric and electronic properties at the hinge-binding region, and even single-substituent variations among close CAS neighbors (e.g., 1005062-08-7 with 4-ethoxyphenyl vs. phenyl) produce different calculated logP, polar surface area, and hydrogen-bonding profiles [2]; (iii) the class-level docking evidence against the target protein 4N9S shows that substituent identity (electron-donating vs. electron-withdrawing) shifts predicted binding affinity by >1 kcal/mol within the same scaffold [3]. These differences undermine direct interchangeability in structure–activity relationship (SAR) campaigns, where reproducible binding and functional outcomes depend on exact atomic connectivity.

Quantitative Differentiation Evidence for 1-Benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione Versus Closest Analogs


Saturation State Differentiation: Octahydro Core vs. 3a,6a-Dihydro Analogs in Docking Performance

The fully saturated octahydropyrrolo[3,4-c]pyrazole core of the target compound constrains the pyrrole ring into a single chair/boat conformation, whereas the 3a,6a-dihydro analogs (e.g., 5-benzyl-3-methyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione) possess a planar imide region and a puckered dihydropyrrole that samples multiple low-energy conformers. In silico docking of structurally related pyrrolo[3,4-c]pyrazole-4,6-diones against target protein 4N9S yielded binding affinities ranging from −6.2 to −7.5 kcal/mol depending on substituent identity and ring saturation [1]. The conformational restriction imposed by full saturation can reduce entropic penalties upon binding, a principle documented across saturated heterocyclic scaffolds but not yet quantified head-to-head for this specific pair.

Molecular docking Conformational analysis Scaffold saturation

Substituent Identity: N5-Methyl/C3-Phenyl vs. N5-Cyclohexyl/C3-(4-Hydroxyphenyl) Physicochemical Property Shift

The target compound (C19H19N3O2, MW 321.38) differs from the closest commercial analog 1-benzyl-5-cyclohexyl-3-(4-hydroxyphenyl)-octahydropyrrolo[3,4-c]pyrazole-4,6-dione (CAS 1005281-76-4; C24H27N3O3, MW 405.49) by replacement of N5-methyl with N5-cyclohexyl and C3-phenyl with C3-(4-hydroxyphenyl) [1]. This substitution increases molecular weight by 84.11 Da, adds one hydrogen-bond donor, and raises calculated logP by approximately 1.5–2.0 units (estimated by fragment-based methods). For class-level ADMET predictions on related pyrrolo[3,4-c]pyrazole-4,6-diones, 100% intestinal absorption and absence of toxicity alerts were predicted, but these properties are substituent-dependent [2].

Physicochemical properties Substituent effects Drug-likeness

Purity Benchmarking: 95%+ Specification for Reproducible Screening

The target compound is supplied at ≥95% purity (HPLC) according to vendor specification [1]. This purity level is standard for commercial screening compounds in this scaffold class. No head-to-head purity comparison with a specific named analog lot is available from independent sources. However, for procurement decisions, documented purity ≥95% supports use in primary screening without additional purification, reducing lead time and cost relative to lower-purity batches that require re-purification.

Purity specification Quality control Screening reproducibility

Class-Level Kinase Inhibition Potential: Scaffold Precedent from Pyrrolo[3,4-c]pyrazole-4,6-dione Patent Literature

Pyrrolo[3,4-c]pyrazole derivatives are claimed as potassium-competitive acid blockers (P-CABs) targeting H⁺/K⁺-ATPase in patent US20220259215, with specific exemplified compounds demonstrating gastric acid secretion inhibition [1]. While the target compound itself is not an exemplified species in that patent, the scaffold is explicitly within the Markush structure. Separately, pyrrolo[3,4-c]pyrazole-4,6-diones have been reported as kinase inhibitor scaffolds in patent literature, with PAK4 identified as a target for amino-pyrrolopyrazole analogs [2]. These class-level precedents suggest that the octahydro-saturated variant may engage ATP-binding pockets, but no direct biochemical IC₅₀ data exist for this specific compound.

Kinase inhibition Gastric acid secretion P-CAB pharmacology

Evidence-Anchored Research and Industrial Application Scenarios for 1-Benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione


SAR Hit Expansion for Kinase or P-CAB Lead Optimization Programs

Medicinal chemistry teams pursuing pyrrolo[3,4-c]pyrazole-based kinase inhibitors or potassium-competitive acid blockers can procure this compound to probe the SAR contribution of the fully saturated octahydro core with a specific N1-benzyl/N5-methyl/C3-phenyl substitution triplet. The class-level docking evidence against 4N9S (–7.45 kcal/mol for top analogs) [1] and patent precedent for P-CAB activity [2] support its use as a scaffold-validation tool, provided the team conducts its own biochemical assays to generate target-specific IC₅₀ data.

Conformational Restriction Studies Comparing Saturated vs. Unsaturated Bicyclic Pyrazole-Diones

Computational chemists and structural biologists investigating the effect of ring saturation on target binding can use this octahydro compound alongside its 3a,6a-dihydro counterpart (e.g., 5-benzyl-3-methyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione) in paired docking or molecular dynamics simulations. The conformational restriction of the saturated system [3] provides a controlled variable for isolating entropic contributions to binding free energy.

Physicochemical Property Profiling for CNS Drug Discovery Cascades

Given the target compound's moderate molecular weight (321.38 Da) and zero hydrogen-bond donors [4], it falls within favorable CNS MPO (Multiparameter Optimization) space. Discovery teams can procure this compound to benchmark experimental logD, PAMPA permeability, and brain tissue binding against close analogs such as the higher-MW, HBD-containing CAS 1005281-76-4 (MW 405.49, 1 HBD) to empirically validate predicted CNS drug-likeness trends.

Screening Library Diversity Enhancement for Academic and Industrial Compound Collections

Compound management groups seeking to increase scaffold diversity in screening decks can add this compound as a representative of the under-explored fully saturated octahydropyrrolo[3,4-c]pyrazole-4,6-dione chemotype. With ≥95% purity [5] and a distinct substitution pattern relative to other commercially available analogs in the CAS 1005062 cluster, it contributes to chemical diversity metrics without requiring pre-screening purification.

Quote Request

Request a Quote for 1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.